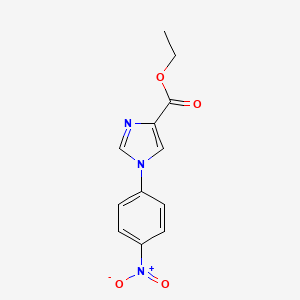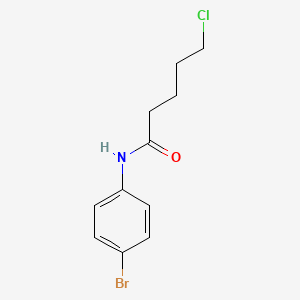![molecular formula C11H24N2O3 B8533243 Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI)](/img/structure/B8533243.png)
Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) is a compound derived from L-tert-leucine, a non-proteinogenic chiral amino acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) typically involves the reaction of L-tert-leucine with 2-(2-methoxyethoxy)ethylamine. The process may include steps such as protection of functional groups, coupling reactions, and deprotection under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve enzyme-catalyzed synthesis due to the high specificity and efficiency of enzymes. For instance, leucine dehydrogenase and glucose dehydrogenase can be used in a multi-enzyme system to enhance the yield and stability of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The conditions for these reactions vary but often include controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. This interaction can modulate various pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-tert-leucine: A precursor to Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI), used in similar applications but lacks the additional functional group.
L-tert-leucine methylamide: Another derivative of L-tert-leucine, used in the synthesis of chiral compounds.
Uniqueness
Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) is unique due to its specific functional groups, which enhance its solubility and reactivity compared to other derivatives. This makes it particularly valuable in pharmaceutical synthesis and industrial applications .
Eigenschaften
Molekularformel |
C11H24N2O3 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)9(12)10(14)13-5-6-16-8-7-15-4/h9H,5-8,12H2,1-4H3,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
LPJFVDIIEFGVKX-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)NCCOCCOC)N |
Kanonische SMILES |
CC(C)(C)C(C(=O)NCCOCCOC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[d]isoxazole-3-carbonyl Chloride](/img/structure/B8533210.png)









![2-Acetyl-6-methylpyrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8533265.png)
